2-(4-Boc-哌嗪基)-2-(3-氟苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of pharmaceutical agents. Piperazine derivatives have been extensively studied for various biological activities, including antioxidant properties and enzyme inhibition . The presence of the Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis, which can be modified to introduce fluorine atoms, as seen in the discovery of potent and orally active acetyl-CoA carboxylase (ACC) inhibitors . The fluorine atoms can act as acid-stable bioisosteres for the Boc group, enhancing the compound's metabolic stability and potential bioactivity.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multiple steps, including the protection of amino groups, esterification, and substitution reactions. For instance, the synthesis of novel piperazine derivatives as ACC inhibitors involved the optimization of substituents on the nitrogen of the piperidine ring, leading to the introduction of fluorine-substituted tert-butoxycarbonyl groups . Similarly, the synthesis of new 2-phenyl acetic acid esters entailed a stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine to yield the desired compounds . These methods highlight the complexity and precision required in synthesizing piperazine derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, a co-crystal containing a piperazinium cation demonstrated a three-dimensional network arising from hydrogen bonds between the cation and an anion, as well as between salicylic acid molecules . These structural features are crucial as they can significantly influence the compound's stability, solubility, and overall biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that involve the modification of the Boc group. The introduction of fluorine atoms into the Boc group can create acid-stable bioisosteres, which are resistant to acidic conditions and can be beneficial in enhancing the pharmacokinetic profile of the compound . Additionally, the ability to form co-crystals with other compounds, as seen with salicylate anion and salicylic acid, suggests that piperazine derivatives can engage in complex chemical interactions, which can be exploited in drug design and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their structural features, such as the presence of alkoxy, fluoro, and Boc groups. These groups can affect the lipophilicity, electronic distribution, and steric hindrance of the molecules, which in turn can impact their antioxidant activity and enzyme inhibition potency . For instance, the antioxidant profile of certain piperazine derivatives was determined using assays like ABTS and FRAP, which are indicative of the compounds' ability to scavenge free radicals and reduce metal ions, respectively . These properties are essential for understanding the therapeutic potential and safety profile of piperazine-based compounds.

科学研究应用

N-取代恶唑并[5,4-b]吡啶-2(1H)-酮:抗伤害感受剂

- 研究表明恶唑并[5,4-b]吡啶-2(1H)-酮衍生物的发展,其中包括具有4-(取代或未取代苯基)-1-哌嗪基取代基的化合物。这些化合物表现出显著的镇痛活性,并被认为是强效、速效、非阿片类镇痛药,急性毒性低 (Viaud 等,1995).

取代吡啶并[3,2-b]恶嗪-3(4H)-酮:抗伤害感受活性

- 合成了一系列 N-取代吡啶并[3,2-b]恶嗪酮,并与乙酰水杨酸比较了其抗伤害感受疗效。这些化合物,特别是具有4-氟苯基-1-哌嗪基取代基的化合物,表现出的活性高于阿司匹林 (Savelon 等,1998).

新型喹诺酮类抗菌剂

- 合成了新型 6-氟-7-取代-1,4-二氢-4-氧喹啉-3-羧酸,展示了有效的体外抗菌活性。这些化合物包括具有2-(氟甲基)哌嗪取代的化合物,其有效性类似于环丙沙星 (Ziegler 等,1990).

小分子莫替林受体激动剂

- 化合物 N-(3-氟苯基)-1-[(4-([(3S)-3-甲基-1-哌嗪基]甲基)苯基)乙酰]-4-哌啶胺 (GSK962040) 被发现是一种新型小分子莫替林受体激动剂。它表现出有效的激动活性,并具有良好的药代动力学特征 (Westaway 等,2009).

新型2-(2-(4-((3,4-二氢-4-氧-3-芳基喹唑啉-2-基)甲基)哌嗪-1-基)乙酰氧基)-2-苯基乙酸酯的合成

- 本研究涉及新型2-(2-(4-((3,4-二氢-4-氧-3-芳基喹唑啉-2-基)甲基)哌嗪-1-基)乙酰氧基)-2-苯基乙酸酯的对映选择性合成,提供了对这些新化合物的结构和分析数据的见解 (Acharyulu 等,2009).

抗真菌 N-(氟苯基)哌嗪基苯并恶硼烷

- 本研究合成了苯硼化合物的新型 N-(氟苯基)哌嗪衍生物,包括苯并恶硼烷。这些化合物对各种真菌表现出微生物活性,其中杂环苯并恶硼烷环的存在对于活性至关重要 (Borys 等,2019).

18β-甘草酸哌嗪基酰胺的合成

- 开发了一种制备18β-甘草酸哌嗪基酰胺的实用方法。本研究讨论了构建中间体的程序,并阐明了副产物出现的原因 (Cai 等,2020).

氨基琥珀酰肽的形成

- 本研究调查了酸解保护期间氨基琥珀酰肽的形成及其向哌嗪-2,5-二酮衍生物的转化。它提供了有关酸性介质的作用和不同残基对酰亚胺衍生物形成的影响的见解 (Schön & Kisfaludy,2009).

非触媒多巴胺 D-2 和血清素 5-HT2 拮抗剂

- 本研究合成了具有各种取代基的1-(4-氟苯基)-1H-吲哚,表现出有效的多巴胺 D-2 和血清素 5-HT2 受体亲和力。某些哌啶基取代的吲哚被认为是非触媒的,类似于非典型抗精神病药的特征 (Perregaard 等,1992).

Fe 催化的氟桂利嗪合成

- 氟桂利嗪是一种用于治疗偏头痛和其他疾病的药物,它是使用 1-[双(4-氟苯基)甲基]哌嗪与肉桂醇的 Fe 催化胺化合成的。此方法代表了氟桂利嗪工业生产的进步 (Shakhmaev 等,2016).

属性

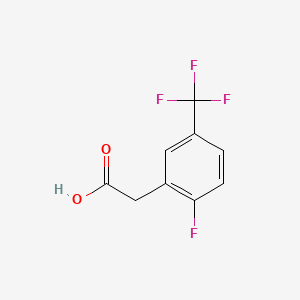

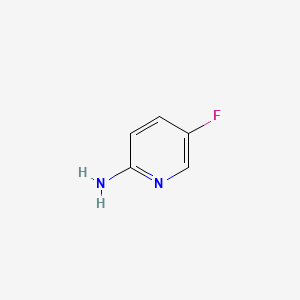

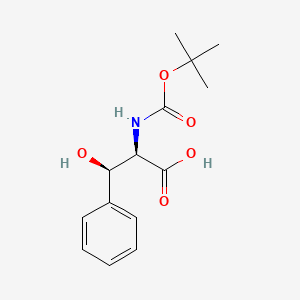

IUPAC Name |

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGHGFHJSQSOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376096 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid | |

CAS RN |

885272-91-3 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。